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# An In-Depth Technical Guide to Methyltetrazine-PEG24-amine: Propertie Structure, and Applications

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Compound of Interest		
Compound Name:	Methyltetrazine-PEG24-amine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Methyltetrazine-PEG24-amine**, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This document details the molecule's characteristics, protocols for its use, and its role in advanced biological research.

## **Core Chemical Properties and Structure**

**Methyltetrazine-PEG24-amine** is a versatile chemical tool that combines the highly reactive methyltetrazine moiety with a long-chain polyethylene gl spacer, terminating in a primary amine. This unique structure provides a powerful combination of bioorthogonal reactivity, hydrophilicity, and a function for conjugation to a variety of molecules.

The methyltetrazine group is notable for its rapid and specific reaction with trans-cyclooctene (TCO) and other strained alkenes through an inverse-el demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This "click chemistry" reaction is characterized by its high efficiency and biocompatibility, proceedi aqueous environments without the need for a copper catalyst.[2][3] The inclusion of a methyl group on the tetrazine ring enhances its stability compar unsubstituted tetrazines.[2]

The PEG24 spacer, consisting of 24 ethylene glycol units, imparts significant hydrophilicity to the molecule. [4] This enhanced water solubility is advant bioconjugation reactions in physiological buffers and improves the pharmacokinetic properties of the resulting conjugates by reducing aggregation an hindrance. [4] The terminal primary amine serves as a versatile nucleophile for conjugation to molecules containing carboxylic acids, activated esters (NHS esters), or other electrophilic groups. [4]

#### **Molecular Structure**

The structure of Methyltetrazine-PEG24-amine is characterized by the methyltetrazine ring linked to a PEG chain, which terminates with a primary a

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### **Physicochemical Properties**

A summary of the key physicochemical properties of Methyltetrazine-PEG24-amine is presented in the table below.



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Property	Value	Reference(s)
Chemical Formula	C57H105N5O24	[5][6]
Molecular Weight	1244.48 g/mol	[4][5]
CAS Number	2353410-18-9	[4][6]
Purity	Typically >95% (as determined by HPLC)	[4][7]
Appearance	Varies (often a pink or red solid/oil)	
Solubility	Soluble in water, DMSO, DMF, DCM	[7]
Storage Conditions	-20°C, desiccated	[7]

## **Experimental Protocols**

The dual functionality of **Methyltetrazine-PEG24-amine** allows for a range of experimental applications, primarily in bioconjugation and the synthesis Proteolysis Targeting Chimeras (PROTACs).

## **General Protocol for Antibody Conjugation**

This protocol outlines a two-step strategy for labeling an antibody, first by introducing a TCO group onto the antibody and then reacting it with **Methyli PEG24-amine**. This "pre-targeting" approach can be advantageous in live-cell imaging.[8]

#### Materials:

- · Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- · TCO-PEG-NHS ester
- · Methyltetrazine-PEG24-amine
- · Anhydrous DMSO
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
- · Quenching Buffer: 1 M Tris-HCl, pH 8.0
- · Spin desalting columns

### Procedure:

- Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using a spin desaltin Adjust the antibody concentration to 2-5 mg/mL.
- TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.
- Antibody Activation with TCO: Add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. Incubate for 1 hour at rc temperature with gentle mixing.
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
- Purification of TCO-labeled Antibody: Remove excess TCO-PEG-NHS ester and quenching buffer using a spin desalting column, exchanging into F
- Reaction with Methyltetrazine-PEG24-amine: To the purified TCO-labeled antibody, add a 1.5-5 fold molar excess of Methyltetrazine-PEG24-am
- Incubation: Incubate the reaction for 30-60 minutes at room temperature. The disappearance of the characteristic pink/red color of the tetrazine car reaction progression.



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• Final Purification: Purify the final antibody conjugate using a spin desalting column or size-exclusion chromatography to remove unreacted **Methylt PEG24-amine**.

## Synthesis of a PROTAC using Methyltetrazine-PEG24-amine

This protocol describes the synthesis of a PROTAC by first conjugating a protein of interest (POI) ligand to **Methyltetrazine-PEG24-amine** and then product with a TCO-functionalized E3 ligase ligand.

#### Materials:

- POI ligand with a carboxylic acid or activated ester group
- TCO-functionalized E3 ligase ligand
- · Methyltetrazine-PEG24-amine
- · Coupling agents (e.g., HATU, EDC/NHS)
- · Anhydrous DMF or DMSO
- DIPEA (for HATU coupling)
- Preparative reverse-phase HPLC system

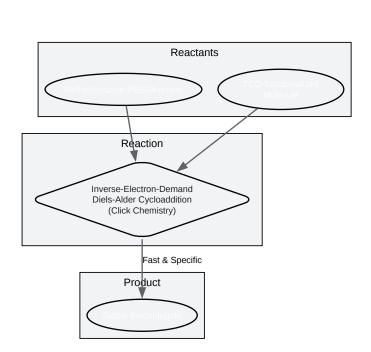
#### Procedure:

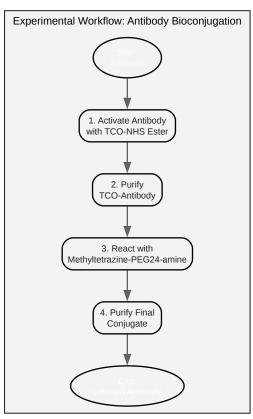
- Activation of POI Ligand (if starting from a carboxylic acid): Dissolve the POI ligand (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF minutes at room temperature.
- Conjugation to **Methyltetrazine-PEG24-amine**: Add **Methyltetrazine-PEG24-amine** (1.1 eq) to the activated POI ligand solution. If the POI ligand activated ester, the activation step is not needed. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS.
- Purification of Intermediate: Purify the POI-PEG24-Methyltetrazine conjugate by preparative reverse-phase HPLC.
- Click Reaction with TCO-E3 Ligase Ligand: Dissolve the purified intermediate (1.0 eq) and the TCO-functionalized E3 ligase ligand (1.2 eq) in a su (e.g., DMF/PBS mixture).
- Incubation: Stir the reaction at room temperature for 1 hour. The reaction is typically very fast.
- Final Purification: Purify the final PROTAC by preparative reverse-phase HPLC.
- · Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR.

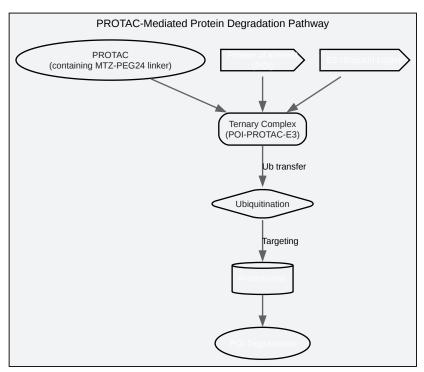
## **Mandatory Visualizations**

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to Methyltetrazine-PEG24-amine.









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